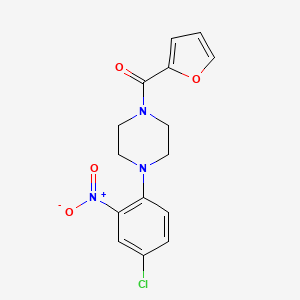![molecular formula C19H23NOS2 B3929226 N-{2-[(4-methylbenzyl)thio]ethyl}-2-(phenylthio)propanamide](/img/structure/B3929226.png)
N-{2-[(4-methylbenzyl)thio]ethyl}-2-(phenylthio)propanamide
Übersicht
Beschreibung
N-{2-[(4-methylbenzyl)thio]ethyl}-2-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound is a thioamide derivative that has been used as a tool to study the biochemical and physiological effects of certain compounds on the body. MPTP has been synthesized using a variety of methods, and its mechanism of action has been extensively studied. In
Wirkmechanismus
N-{2-[(4-methylbenzyl)thio]ethyl}-2-(phenylthio)propanamide acts as a prodrug that is metabolized into MPP+ (1-methyl-4-phenylpyridinium), which is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra of the brain. This damage leads to a decrease in dopamine levels, which is a hallmark of Parkinson's disease. The mechanism of action of this compound involves the inhibition of complex I of the electron transport chain, which leads to an increase in reactive oxygen species and oxidative stress.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the body. One of the main effects is the selective damage to dopaminergic neurons in the substantia nigra of the brain, which leads to a decrease in dopamine levels. This decrease in dopamine levels is responsible for the symptoms of Parkinson's disease. This compound has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(4-methylbenzyl)thio]ethyl}-2-(phenylthio)propanamide has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively damage dopaminergic neurons in the brain, which makes it a useful tool for studying Parkinson's disease. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has several limitations, including its toxicity and the fact that it only models a subset of the symptoms of Parkinson's disease. Additionally, this compound has been shown to have off-target effects on other neurotransmitter systems, which may complicate its use in research.
Zukünftige Richtungen
There are several future directions for research involving N-{2-[(4-methylbenzyl)thio]ethyl}-2-(phenylthio)propanamide. One potential direction is the development of new treatments for Parkinson's disease based on the mechanisms of action of this compound. Another direction is the use of this compound as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for further research into the off-target effects of this compound on other neurotransmitter systems, as this may provide insights into the pathophysiology of neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-methylbenzyl)thio]ethyl}-2-(phenylthio)propanamide has been used extensively in scientific research as a tool to study the biochemical and physiological effects of certain compounds on the body. One of the main applications of this compound is in the study of Parkinson's disease. This compound has been shown to cause symptoms similar to those of Parkinson's disease in animals, and this has led to the development of new treatments for the disease. This compound has also been used in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Eigenschaften
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c1-15-8-10-17(11-9-15)14-22-13-12-20-19(21)16(2)23-18-6-4-3-5-7-18/h3-11,16H,12-14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZKRGFEZPYIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C(C)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3929145.png)

![2-{[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methyl}nicotinic acid](/img/structure/B3929158.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B3929165.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3929169.png)

![1-[3-(benzyloxy)benzoyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B3929188.png)
![N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3929202.png)
![1-[1-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol bis(trifluoroacetate) (salt)](/img/structure/B3929207.png)

![2-cyclopentyl-N-({4-methyl-5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B3929222.png)
![ethyl 4-[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3929223.png)

